3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of pyrazolo[1,5-a]pyrimidines, including this compound, typically employs scalable synthetic routes that ensure high yields and purity. These methods often involve continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reaction conditions typically involve controlled temperatures, suitable solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting devices and other optoelectronic applications.
Biological Research: The compound has been used as a fluorescent probe for studying intracellular processes and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer (ICT) processes, which enhance its fluorescence and stability .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine and dibromomethyl groups enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications .
Properties
CAS No. |
89946-55-4 |
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Molecular Formula |
C8H4Br4ClN3 |
Molecular Weight |
497.20 g/mol |
IUPAC Name |
3-chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H4Br4ClN3/c9-6(10)4-1-5(7(11)12)16-8(15-4)3(13)2-14-16/h1-2,6-7H |
InChI Key |
YCEQKJIRKQXJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Cl)N=C1C(Br)Br)C(Br)Br |
Origin of Product |
United States |
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